8H-Purine
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Overview
Description
8H-Purine is a heterocyclic aromatic organic compound that consists of a fused pyrimidine and imidazole ring system. It is a fundamental structure in biochemistry, forming the backbone of nucleic acids such as deoxyribonucleic acid and ribonucleic acid. Purines play a crucial role in various cellular processes, including energy transfer, signal transduction, and the synthesis of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Purine typically involves the cyclization of appropriate precursors. One common method is the Traube purine synthesis, which involves the condensation of formamide with an amidine derivative under high-temperature conditions. Another method includes the use of glyoxal and urea in the presence of a strong acid to form the purine ring system .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. Ion-exchange chromatography is frequently used for the purification of purine bases .
Chemical Reactions Analysis
Types of Reactions: 8H-Purine undergoes various chemical reactions, including:
Oxidation: Oxidation of purines can lead to the formation of uric acid and other oxidized derivatives.
Reduction: Reduction reactions can convert purines into their respective dihydropurine forms.
Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving purines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like methyl iodide.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halopurines, nitropurines, and alkylpurines.
Scientific Research Applications
8H-Purine and its derivatives have extensive applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Integral components of nucleic acids, playing a role in genetic information storage and transfer.
Medicine: Purine analogs are used in chemotherapy for their ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of pharmaceuticals and as intermediates in various chemical processes
Mechanism of Action
8H-Purine exerts its effects primarily through its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Purines bind to specific receptors, such as purinoceptors, which mediate various cellular responses, including signal transduction and energy transfer .
Comparison with Similar Compounds
Adenine: A purine base found in nucleic acids, involved in energy transfer as part of adenosine triphosphate.
Guanine: Another purine base in nucleic acids, playing a role in genetic coding.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism, further oxidized to uric acid.
Uniqueness: 8H-Purine is unique due to its structural versatility and its role as a precursor to various biologically significant molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and biochemistry .
Properties
CAS No. |
273-28-9 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
8H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-2H,3H2 |
InChI Key |
GPFABQVNFOPIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=NC=NC2=N1 |
Origin of Product |
United States |
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